molecular formula C11H10BrNO3 B1413853 Ethyl 4-bromo-3-cyano-5-methoxybenzoate CAS No. 1805490-84-9

Ethyl 4-bromo-3-cyano-5-methoxybenzoate

Cat. No.: B1413853
CAS No.: 1805490-84-9
M. Wt: 284.11 g/mol
InChI Key: UFYRWWGAYUWARC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-methoxybenzoate is a chemical compound with the molecular formula C11H10BrNO3. It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzene ring, which is further esterified with an ethyl group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromo-3-cyanobenzoic acid.

  • Esterification Reaction: The carboxylic acid group of 4-bromo-3-cyanobenzoic acid is esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to produce this compound.

  • Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above synthetic route. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in different derivatives.

  • Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and ammonia (NH3) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Amines.

  • Substitution Products: Hydroxy and amino derivatives.

Scientific Research Applications

Ethyl 4-bromo-3-cyano-5-methoxybenzoate is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-bromo-3-cyano-5-methoxybenzoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Comparison with Similar Compounds

  • Ethyl 3-bromo-4-cyano-5-methoxybenzoate

  • Ethyl 3-bromo-5-cyano-4-methoxybenzoate

  • Methyl 3-bromo-4-ethoxy-5-methoxybenzoate

Uniqueness: Ethyl 4-bromo-3-cyano-5-methoxybenzoate is unique due to its specific arrangement of functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical properties and biological activities.

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3/c1-3-16-11(14)7-4-8(6-13)10(12)9(5-7)15-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYRWWGAYUWARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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